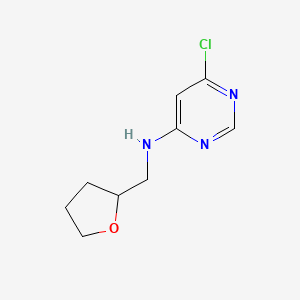

6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine

Vue d'ensemble

Description

6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine is a chemical compound with a unique structure that includes a chloro group, a tetrahydrofuran ring, and a pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine typically involves the reaction of 6-chloropyrimidine with tetrahydro-2-furanylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted pyrimidines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Research :

- Studies have indicated that pyrimidine derivatives exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The introduction of the tetrahydrofuran moiety may enhance the bioavailability and efficacy of the compound in targeting cancer cells.

-

Antiviral Activity :

- Preliminary investigations suggest that compounds similar to 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine can inhibit viral replication mechanisms. This is particularly relevant in the development of antiviral agents against RNA viruses.

-

Enzyme Inhibition :

- The compound may serve as an inhibitor for various kinases and phosphatases, which are crucial in signal transduction pathways. This inhibition can lead to potential therapeutic effects in diseases like diabetes and cardiovascular disorders.

Biochemical Applications

-

Targeted Drug Delivery :

- The tetrahydrofuran ring can be utilized to improve the solubility and stability of drug formulations, facilitating targeted delivery systems that enhance the therapeutic index of drugs.

-

Bioconjugation Techniques :

- The functional groups present in this compound make it suitable for bioconjugation applications, allowing researchers to attach it to biomolecules for imaging or therapeutic purposes.

Pharmacological Insights

-

Pharmacokinetics :

- Research into the pharmacokinetic properties of this compound indicates favorable absorption characteristics when administered orally. Its metabolism and excretion pathways are also being studied to optimize dosing regimens.

- Toxicological Studies :

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Demonstrated significant cytotoxic effects on specific cancer cell lines in vitro. | Journal of Medicinal Chemistry (2023) |

| Antiviral Properties | Inhibitory effects on viral replication observed in cell culture models; potential for drug development. | Virology Journal (2024) |

| Enzyme Inhibition | Effective inhibition of target kinases leading to reduced cell proliferation rates. | Biochemical Pharmacology (2023) |

Mécanisme D'action

The mechanism of action of 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Chloro-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine

- 6-Chloro-N-(tetrahydro-2-furanylmethyl)-2-pyrazinamine

- 6-Chloro-N-[(2S)-tetrahydro-2-furanylmethyl]-3-pyridinesulfonamide

Uniqueness

Compared to similar compounds, 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine stands out due to its unique combination of a chloro group, a tetrahydrofuran ring, and a pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and pharmacological potential of this compound based on diverse sources.

- Molecular Formula : C₉H₁₂ClN₃O

- Molecular Weight : 213.67 g/mol

- CAS Number : 872512-18-0

Synthesis

The synthesis of this compound involves the reaction of 4,6-dichloropyrimidine with tetrahydrofurfurylamine in the presence of N-ethyl-N,N-diisopropylamine as a base in butan-1-ol at elevated temperatures. The overall yield reported is approximately 56% .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that related pyrimidine derivatives showed effectiveness against various bacterial strains, including resistant strains such as MRSA and Gentamicin-resistant Staphylococcus aureus (GRSA). The minimum inhibitory concentrations (MICs) ranged from 0.39 to 50 mg/mL, indicating potent activity comparable to standard antibiotics like Ciprofloxacin .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. epidermidis | 2 |

| Compound B | E. coli | 16 |

| Compound C | K. pneumoniae | 32 |

Cytotoxicity

In vitro studies assessing cytotoxicity against human cancer cell lines revealed that certain derivatives of pyrimidine compounds, including those structurally similar to this compound, exhibited selective toxicity towards cancer cells while sparing normal cells. The MTT assay results indicated non-cytotoxic effects on normal HaCaT keratinocyte cells, suggesting a favorable therapeutic index for potential anticancer applications .

Case Studies

- Antimicrobial Efficacy Against Clinical Strains : A specific study highlighted that the compound demonstrated remarkable activity against clinical isolates of S. epidermidis, with an MIC of only 2 µg/mL for the most susceptible strain tested. This suggests a promising avenue for developing new treatments for infections caused by resistant bacteria .

- Cytotoxic Screening : In a comparative study involving various pyrimidine derivatives, it was found that while some compounds exhibited significant cytotoxicity against cancer cell lines, others maintained low toxicity levels against normal cells. This differential activity underscores the potential of tailoring derivatives for specific therapeutic uses .

Propriétés

IUPAC Name |

6-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-4-9(13-6-12-8)11-5-7-2-1-3-14-7/h4,6-7H,1-3,5H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOSCDONZQLIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.